molecular formula C7H14ClIO B13258153 1-Chloro-3-iodo-2-methyl-2-propoxypropane

1-Chloro-3-iodo-2-methyl-2-propoxypropane

Cat. No.: B13258153
M. Wt: 276.54 g/mol
InChI Key: XVHRFOXBMMBNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-iodo-2-methyl-2-propoxypropane is an organic compound with the molecular formula C₇H₁₄ClIO It is a halogenated alkane, characterized by the presence of both chlorine and iodine atoms attached to a propane backbone

Preparation Methods

The synthesis of 1-Chloro-3-iodo-2-methyl-2-propoxypropane typically involves halogenation reactions. One common method is the reaction of 2-methyl-2-propoxypropane with chlorine and iodine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst like tin(IV) chloride (SnCl₄). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial production methods may involve similar halogenation processes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

1-Chloro-3-iodo-2-methyl-2-propoxypropane undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide (NaOH), lithium aluminum hydride (LiAlH₄), and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-iodo-2-methyl-2-propoxypropane is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-3-iodo-2-methyl-2-propoxypropane involves its reactivity as a halogenated alkane. The presence of both chlorine and iodine atoms makes it a versatile intermediate in organic synthesis. The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

1-Chloro-3-iodo-2-methyl-2-propoxypropane can be compared with other halogenated alkanes, such as:

    1-Chloro-2-iodo-3-methylpropane: Similar in structure but with different positioning of the halogen atoms.

    1-Bromo-3-iodo-2-methyl-2-propoxypropane: Contains bromine instead of chlorine, leading to different reactivity and applications.

    1-Chloro-3-iodo-2-methylbutane: A longer carbon chain, resulting in different physical and chemical properties.

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct reactivity and potential for diverse applications .

Properties

Molecular Formula

C7H14ClIO

Molecular Weight

276.54 g/mol

IUPAC Name

1-chloro-3-iodo-2-methyl-2-propoxypropane

InChI

InChI=1S/C7H14ClIO/c1-3-4-10-7(2,5-8)6-9/h3-6H2,1-2H3

InChI Key

XVHRFOXBMMBNGD-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C)(CCl)CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.